2-羟基-7-硝基芴

描述

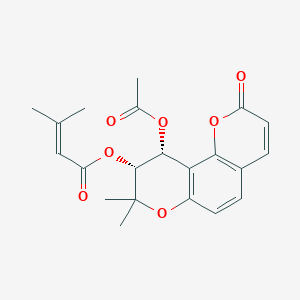

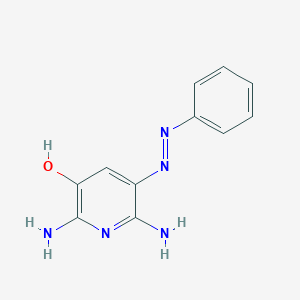

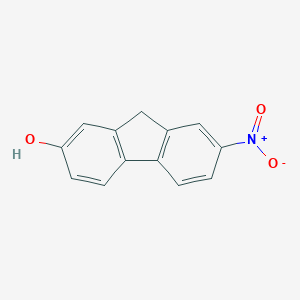

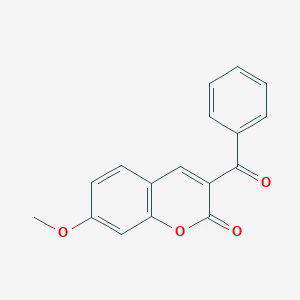

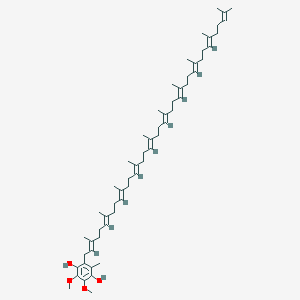

2-Hydroxy-7-nitrofluorene is a chemical compound with the formula C13H9NO3 . It is also known as fluoren-2-ol, 7-nitro-7-hydroxy-2-nitrofluorene, 7-nitro-9h-fluoren-2-ol, and 7-nitrofluoren-2-ol . It contains a total of 28 bonds, including 19 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of 2-Hydroxy-7-nitrofluorene can be achieved from 2-Amino-7-nitrofluorene . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-7-nitrofluorene is characterized by a well-defined position of the fluorene moiety, which can flip around the long axis on a millisecond time scale . The molecule contains 1 nitro group (aromatic) and 1 aromatic hydroxyl .Chemical Reactions Analysis

Organonitrate compounds like 2-Hydroxy-7-nitrofluorene range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis

2-Hydroxy-7-nitrofluorene is a solid compound . It does not react rapidly with air or water . The flash point data for this chemical are not available, but it is probably combustible .科学研究应用

Endocrine Disruption Studies

2-Hydroxy-7-nitrofluorene has been used in studies investigating endocrine-disrupting metabolic activation . It’s been found that Nitropolycyclic aromatic hydrocarbons (NPAHs), one of the most important airborne pollutants, can be converted to endocrine-disrupting metabolites by cytochrome P450 1A1 (CYP1A1) in human cells . The metabolites produced are more toxic to model aquatic organisms (e.g. Green algea) than the original compound .

Optical Investigations

The compound has been used in optical investigations as a solvatochromic dye . Solvatochromic dyes are gaining attention due to their unique photophysical, antifungal and anticancer properties . The compound shows a clear solvatochromic behavior close to the blue part (370–420 nm) of the visible spectrum .

Fluorescence Studies

2-Hydroxy-7-nitrofluorene has been used in fluorescence studies . It has high molar absorptivity and excellent quantum yield in most solvents; however, its fluorescence is completely quenched in water . This property may be favorable in biolabeling applications, where background fluorescence should be kept minimal .

Antifungal and Anticancer Properties

As mentioned earlier, solvatochromic isocyano-aminoarenes (ICAArs), which include 2-Hydroxy-7-nitrofluorene, have been gaining attention due to their unique photophysical, antifungal and anticancer properties .

Airborne Pollutant Studies

2-Hydroxy-7-nitrofluorene is one of the Nitropolycyclic aromatic hydrocarbons (NPAHs), which are considered one of the most important airborne pollutants . Therefore, it’s used in studies investigating the impact and mitigation of airborne pollutants .

Biotransformation Process Studies

The compound has been used in studies investigating the biotransformation process of Nitropolycyclic aromatic hydrocarbons (NPAHs) . These studies aim to provide a comprehensive understanding of the activation and transformation mechanism of NPAHs catalyzed by human P450 enzyme .

安全和危害

未来方向

The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .

属性

IUPAC Name |

7-nitro-9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOHJFKIJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074871 | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-7-nitrofluorene is a solid. | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Hydroxy-7-nitrofluorene | |

CAS RN |

6633-40-5 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Nitro-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-ol, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)